1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-yl)ethyl]disiloxane (CAS 198570-39-7) is a bifunctional organosilicon monomer primarily utilized as a flexible crosslinking agent in Ring-Opening Metathesis Polymerization (ROMP) and addition-type cyclic olefin copolymers (COCs). Featuring a central tetramethyldisiloxane (-Si-O-Si-) hinge flanked by two ethyl-linked norbornene reactive groups, this compound bridges the gap between rigid polycyclic hydrocarbons and highly flexible silicones. In industrial procurement, it is selected to modify the thermomechanical, optical, and dielectric profiles of advanced resins. Unlike standard rigid crosslinkers, this siloxane-functionalized monomer imparts high optical transparency (refractive index ~1.483), low birefringence, reduced dielectric constant, and enhanced impact resistance to the resulting polymer networks, making it a critical precursor for optical waveguides, low-k microelectronic dielectrics, and self-lubricating coatings [1].
Substituting this specific ethyl-spaced disiloxane crosslinker with generic alternatives like dicyclopentadiene (DCPD) or direct-linked bis(norbornenyl)siloxanes leads to critical failures in advanced material processing. Standard DCPD crosslinking yields highly rigid, brittle networks that suffer from poor adhesion to inorganic substrates and high internal stress during curing, rendering them unsuitable for delicate optical or electronic packaging. Furthermore, attempting to use siloxane crosslinkers where the norbornene ring is directly bonded to the silicon atom (lacking the ethyl spacer) results in severe steric hindrance during ROMP or addition polymerization. This drastically reduces monomer conversion rates and leaves unreacted domains that degrade long-term stability. The precise two-carbon (ethyl) spacer in CAS 198570-39-7 decouples the bulky siloxane core from the polymerizable double bond, ensuring near-quantitative curing while simultaneously imparting the necessary free volume to achieve low dielectric constants and low optical birefringence [1].
When evaluating crosslinkers for ROMP or addition polymerization, steric bulk near the reactive norbornene double bond severely limits conversion. Comparative kinetic studies demonstrate that 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-yl)ethyl]disiloxane achieves >95% double-bond conversion under standard ruthenium-catalyzed ROMP conditions. In contrast, the direct-linked analog, 1,3-bis(norbornen-2-yl)-1,1,3,3-tetramethyldisiloxane (lacking the ethyl spacer), stalls at significantly lower conversion rates (typically <70%) due to the steric shielding of the propagating alkylidene by the adjacent bulky silicon atoms. This quantitative difference in reactivity ensures that resins formulated with the ethyl-spaced monomer achieve full network formation without requiring excessive post-cure thermal treatments [1].
| Evidence Dimension | Monomer conversion rate in ROMP |
| Target Compound Data | >95% conversion |
| Comparator Or Baseline | <70% conversion (1,3-bis(norbornen-2-yl)-1,1,3,3-tetramethyldisiloxane) |
| Quantified Difference | >25% higher absolute conversion |
| Conditions | Ruthenium-catalyzed Ring-Opening Metathesis Polymerization (ROMP) |
High conversion prevents outgassing of unreacted monomers and ensures predictable thermomechanical properties in the final cured part.
Standard cyclic olefin networks crosslinked with dicyclopentadiene (DCPD) are notoriously brittle, often exhibiting elongation at break values below 3%. The incorporation of 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-yl)ethyl]disiloxane introduces highly flexible -Si-O-Si- linkages into the polymer backbone. Formulations substituting just 15-20 mol% of rigid crosslinkers with this disiloxane monomer demonstrate a dramatic reduction in Young's modulus and an increase in elongation at break (often exceeding 10-15%), effectively transforming a brittle plastic into a toughened, impact-resistant thermoset. This flexibilization is achieved without completely sacrificing the high glass transition temperature (Tg) characteristic of the polycyclic matrix [1].
| Evidence Dimension | Elongation at break (network toughness) |
| Target Compound Data | 10-15%+ (when used as a co-crosslinker) |
| Comparator Or Baseline | <3% (pure DCPD-crosslinked network) |
| Quantified Difference | 3x to 5x increase in elongation at break |
| Conditions | Cured cyclic olefin thermoset resin |
Essential for preventing micro-cracking in electronic encapsulants and flexible optical films during thermal cycling.
For optical waveguide applications, minimizing birefringence is critical to reducing polarization-dependent loss. Pure poly(norbornene) and DCPD-based polymers exhibit significant stress-optic coefficients and high birefringence due to their rigid, tightly packed hydrocarbon structures. By utilizing 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-yl)ethyl]disiloxane, the resulting copolymer network benefits from the isotropic, low-polarizability nature of the siloxane core. This lowers the overall birefringence of the film by an order of magnitude compared to pure hydrocarbon baselines, while maintaining a highly controlled refractive index of approximately 1.483, which is ideal for core/cladding index matching in polymer optical waveguides [1].
| Evidence Dimension | Optical birefringence and stress-optic response |
| Target Compound Data | Low birefringence, Refractive index ~1.483 |
| Comparator Or Baseline | High birefringence, Refractive index ~1.53 (Pure Poly(norbornene)) |
| Quantified Difference | Order-of-magnitude reduction in birefringence; tunable RI delta of ~0.05 |
| Conditions | Thin film optical waveguide fabrication |
Low birefringence is an absolute requirement for high-fidelity optical data transmission and display components.
Advanced high-frequency microelectronics require packaging materials with ultra-low dielectric constants (Dk). While standard epoxy resins typically exhibit Dk values between 3.5 and 4.0, and pure hydrocarbon ROMP resins sit around 2.5 to 2.7, the incorporation of the 1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-yl)ethyl]disiloxane crosslinker drives the dielectric constant even lower. The free volume introduced by the flexible tetramethyldisiloxane linkage, combined with its inherent hydrophobicity, effectively suppresses moisture absorption and reduces the bulk polarizability. This allows formulations to achieve stable Dk values approaching 2.3 to 2.4 at high frequencies, outperforming standard rigid crosslinkers in signal-loss mitigation [1].
| Evidence Dimension | Dielectric constant (Dk) at high frequency |
| Target Compound Data | ~2.3 - 2.4 |
| Comparator Or Baseline | ~2.6 (Pure hydrocarbon ROMP resin) / ~3.8 (Standard epoxy) |
| Quantified Difference | 0.2 to 0.3 absolute reduction in Dk vs hydrocarbon baseline |
| Conditions | High-frequency (GHz range) dielectric measurement of cured resin |
Lower dielectric constants directly translate to reduced signal propagation delay and lower transmission losses in 5G/6G electronic packaging.
Directly leveraging its low birefringence and tunable refractive index (1.483), this monomer is ideal for formulating the core or cladding layers of cyclic olefin polymer (COP) optical waveguides, ensuring low polarization-dependent loss [1].
Utilizing its ability to lower the dielectric constant to ~2.3-2.4 and improve moisture resistance, it serves as a premium crosslinker in resins used for 5G antenna packaging and advanced semiconductor encapsulation [2].
Taking advantage of the flexible -Si-O-Si- hinge, it is used to modify brittle DCPD or norbornene resins, preventing thermal-cycling micro-cracks in structural composites and serving as a matrix for self-lubricating, slippery polymer surfaces [3].